Lewis Acidity: 2-Thienyl vs. 3-Thienyl Isomer
The electronic environment of the boronic acid, a key determinant of its reactivity in Suzuki couplings, differs between the 2-thienyl and 3-thienyl isomers. This is quantified by their predicted pKa values. 4-(2-Thienyl)phenylboronic acid has a predicted pKa of 8.39 ± 0.10, making it slightly more acidic than the 3-thienyl analog, which has a predicted pKa of 8.47 ± 0.10 .
| Evidence Dimension | Lewis Acidity (pKa) |
|---|---|
| Target Compound Data | 8.39 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-(3-Thienyl)phenylboronic acid: 8.47 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = -0.08 |
| Conditions | Predicted values from ChemicalBook; computational method not specified. |
Why This Matters
The lower pKa indicates a higher Lewis acidity for the target compound, which can lead to a faster rate of transmetalation in Suzuki-Miyaura reactions, potentially improving coupling yields or allowing for milder reaction conditions.
